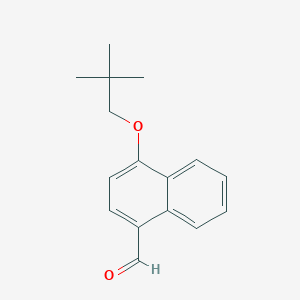
4-(Neopentyloxy)-1-naphthaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Neopentyloxy)-1-naphthaldehyde is an organic compound that belongs to the class of naphthaldehydes It features a naphthalene ring substituted with a neopentyloxy group at the 4-position and an aldehyde group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Neopentyloxy)-1-naphthaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 1-naphthol, which is commercially available.
Etherification: 1-naphthol is reacted with neopentyl bromide in the presence of a base such as potassium carbonate to form 4-(neopentyloxy)-1-naphthol.
Formylation: The 4-(neopentyloxy)-1-naphthol is then subjected to a formylation reaction using a reagent like dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst such as titanium tetrachloride (TiCl4) to introduce the aldehyde group at the 1-position, yielding this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Neopentyloxy)-1-naphthaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The neopentyloxy group can participate in nucleophilic substitution reactions, where the ether linkage can be cleaved under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in diethyl ether.
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Oxidation: 4-(Neopentyloxy)-1-naphthoic acid.
Reduction: 4-(Neopentyloxy)-1-naphthylmethanol.
Substitution: Depending on the nucleophile, various substituted naphthaldehyde derivatives.
Scientific Research Applications
4-(Neopentyloxy)-1-naphthaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activities or as a fluorescent marker due to its aromatic structure.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 4-(Neopentyloxy)-1-naphthaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, its mechanism would involve interactions with specific molecular targets, such as enzymes or receptors, through its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-1-naphthaldehyde: Similar structure but with a methoxy group instead of a neopentyloxy group.
4-Ethoxy-1-naphthaldehyde: Similar structure but with an ethoxy group instead of a neopentyloxy group.
4-Butoxy-1-naphthaldehyde: Similar structure but with a butoxy group instead of a neopentyloxy group.
Uniqueness
4-(Neopentyloxy)-1-naphthaldehyde is unique due to the presence of the bulky neopentyloxy group, which can influence its reactivity and steric properties. This makes it distinct from other naphthaldehyde derivatives and can lead to different chemical behaviors and applications.
Properties
Molecular Formula |
C16H18O2 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
4-(2,2-dimethylpropoxy)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C16H18O2/c1-16(2,3)11-18-15-9-8-12(10-17)13-6-4-5-7-14(13)15/h4-10H,11H2,1-3H3 |
InChI Key |
PJRYZPJTASJWDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC1=CC=C(C2=CC=CC=C21)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 2-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11869558.png)
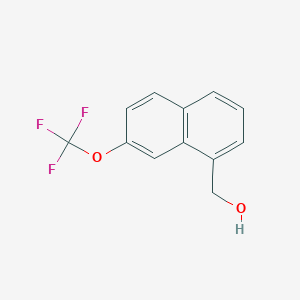
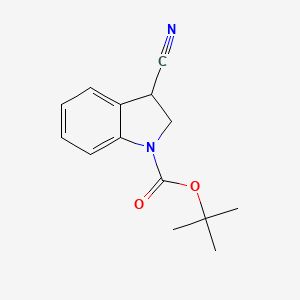
![Cyclohepta[b]thiazolo[4,5-f]indole](/img/structure/B11869570.png)
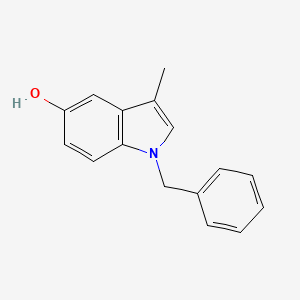
![6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL](/img/structure/B11869574.png)

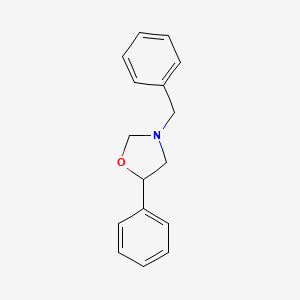
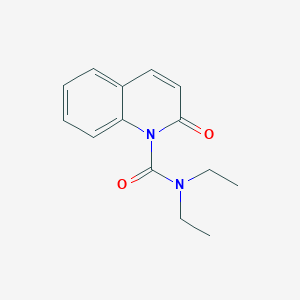
![[1-(4-fluorophenyl)-1H-indol-3-yl]methanamine](/img/structure/B11869588.png)
